2-[(4-Methylpentan-2-yl)amino]butan-1-ol
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Overview
Description
2-[(4-Methylpentan-2-yl)amino]butan-1-ol is an organic compound with the molecular formula C10H23NO. It is a secondary amine and alcohol, characterized by the presence of both an amino group and a hydroxyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpentan-2-yl)amino]butan-1-ol typically involves the reaction of 4-methylpentan-2-amine with butanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including distillation and recrystallization, to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of advanced separation techniques, such as chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpentan-2-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-[(4-Methylpentan-2-yl)amino]butan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Methylpentan-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(N-acetyl)-N-(2-methylpentan-2-yl)aniline
- 4-((2-methylpentan-2-yl)amino)benzamide
- 2-amino-4-methylpentan-1-ol
- 4-amino-4-methylpentan-2-ol
Uniqueness
2-[(4-Methylpentan-2-yl)amino]butan-1-ol is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of an amino group and a hydroxyl group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H23NO |
---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
2-(4-methylpentan-2-ylamino)butan-1-ol |
InChI |
InChI=1S/C10H23NO/c1-5-10(7-12)11-9(4)6-8(2)3/h8-12H,5-7H2,1-4H3 |
InChI Key |
XMISHVKDWWXSHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)CC(C)C |
Origin of Product |
United States |
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